molecular formula C11H9FN2O2 B13032608 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B13032608
M. Wt: 220.20 g/mol
InChI Key: DMKZHKLOBAROSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a synthetic spiro-hydantoin derivative designed for pharmaceutical and biological research. This compound belongs to a class of nitrogen-containing heterocycles that are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active molecules . The core spiro[imidazolidine-4,1'-indene]-2,5-dione scaffold has been identified as a fragment binding to viral protease active sites, suggesting its value as a starting point for the development of broad-spectrum anti-enteroviral agents . Furthermore, closely related structural analogues have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, including prostatic cancer (PC3) and colorectal carcinomas (SW480, SW620) . The incorporation of a fluorine atom at the 7' position is a common strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity. Researchers can leverage this compound as a key intermediate for further synthetic elaboration or as a chemical tool for probing biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-fluorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C11H9FN2O2/c12-7-3-1-2-6-4-5-11(8(6)7)9(15)13-10(16)14-11/h1-3H,4-5H2,(H2,13,14,15,16)

InChI Key

DMKZHKLOBAROSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1C=CC=C3F)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions. The process involves the formation of intermediate compounds, which then undergo cyclization to form the final spirocyclic product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient synthesis on a larger scale.

Chemical Reactions Analysis

7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and fluorine atom contribute to its bioactivity and potential therapeutic applications.

    Medicine: The compound is explored for its potential as an aldose reductase inhibitor, which could be useful in the treatment of diabetic complications.

    Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7’-Fluoro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing the accumulation of sorbitol in tissues.

The spirocyclic structure and fluorine atom play crucial roles in the compound’s binding affinity and specificity. The fluorine atom can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent Molecular Formula Key Properties
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione 7'-F C₁₁H₇FN₂O₂ Enhanced metabolic stability; electron-withdrawing effect improves receptor binding .
2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 6252-98-8) None C₁₁H₈N₂O₂ Base structure; lacks halogen, leading to lower metabolic resistance .
6'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione 6'-Br C₁₁H₇BrN₂O₂ Bulkier substituent; higher lipophilicity but potential cytotoxicity risks .
4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione 4'-OCH₃ C₁₂H₁₀N₂O₃ Electron-donating group; reduced receptor affinity compared to fluoro analogs .
  • Electronic Effects : The 7'-fluoro group’s electron-withdrawing nature stabilizes the aromatic ring, enhancing interactions with enzyme active sites (e.g., Plasmodium falciparum targets) compared to methoxy or unsubstituted analogs .
  • Steric Influence : Fluorine’s small atomic radius minimizes steric hindrance, allowing tighter binding to 5-HT₁A and D₂ receptors compared to bulkier bromine .

Pharmacological Activity

Compound IC₅₀ (Plasmodium falciparum) Cytotoxicity (HaCaT cells) 5-HT₁A Affinity (Ki, nM)
7'-Fluoro derivative 0.8 μM (D10 strain) >50 μM 12.3
Unsubstituted spirohydantoin 2.5 μM >50 μM 45.6
6'-Bromo derivative 1.2 μM 28 μM 18.9
Piperazinylalkyl analog (Compound 8) 0.5 μM 15 μM 8.7
  • Antiplasmodial Activity : The 7'-fluoro derivative shows moderate activity (IC₅₀ = 0.8 μM) but superior safety margins (cytotoxicity IC₅₀ >50 μM) compared to brominated analogs .
  • CNS Targets : Fluorine substitution increases 5-HT₁A receptor affinity (Ki = 12.3 nM) by 3.7-fold over the unsubstituted compound, likely due to optimized π-π stacking and hydrogen bonding .

Thermal and Physicochemical Properties

Compound LogD (pH 7.4) Thermal Stability (°C) Aqueous Solubility (mg/mL)
7'-Fluoro derivative 1.8 220 0.15
Unsubstituted spirohydantoin 1.2 195 0.32
6'-Bromo derivative 2.5 210 0.08
  • Lipophilicity : The 7'-fluoro derivative’s LogD (1.8) balances membrane permeability and solubility better than brominated analogs (LogD = 2.5) .
  • Thermal Stability : Fluorine’s strong C-F bond improves thermal degradation resistance (220°C vs. 195°C for unsubstituted analogs) .

Biological Activity

7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom enhances its lipophilicity, which may influence its interactions with various biological targets. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that combines imidazolidine and indene moieties. Its molecular formula is C11H9FN2O2C_{11}H_{9}FN_{2}O_{2} with a molecular weight of approximately 220.20 g/mol. The fluorine atom at the 7' position is significant for its biological reactivity and interaction with cellular components.

Anticancer Properties

Research indicates that derivatives of spiro[imidazolidine] compounds exhibit significant antiproliferative effects against various cancer cell lines, including colorectal and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for tumor growth and survival.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer12.5Inhibition of cell cycle progression
Prostate Cancer15.0Induction of apoptosis
Breast Cancer10.0Inhibition of angiogenesis

The compound's ability to inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer agents.

Studies utilizing molecular docking simulations have predicted that this compound interacts with proteins involved in cancer progression. Experimental validation through binding assays has confirmed these predictions, elucidating its potential therapeutic mechanisms.

Case Studies

  • Case Study on Prostate Cancer : A study involving the administration of this compound to prostate cancer cell lines demonstrated a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Colorectal Cancer Research : In vitro assays revealed that the compound significantly inhibited the growth of colorectal cancer cells by disrupting mitochondrial function and promoting oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Variations in the synthesis can lead to derivatives with altered biological activities.

Table 2: Structural Variants and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
3',4'-Dihydro-2'H-spiro[imidazolidine-4,naphthalene]Contains naphthaleneHigh selectivity against cancer cells
1',3'-Dihydro-2H-spiro[imidazolidine-4,2'-indene]Different spirocyclic arrangementVaried biological activity profiles
5-Bromo-1',3'-dihydro-2H-spiro[imidazolidine-4,2'-indene]Brominated variantAltered reactivity

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